molecular formula C14H23NO4 B6280474 rac-(1R,4Z,8S)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid CAS No. 1335031-51-0

rac-(1R,4Z,8S)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid

Cat. No.: B6280474
CAS No.: 1335031-51-0
M. Wt: 269.3
InChI Key:
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Description

rac-(1R,4Z,8S)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid: is a complex organic compound with a unique structure that includes a cyclooctene ring and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4Z,8S)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to begin with the cyclooctene ring, which can be functionalized through various reactions to introduce the carboxylic acid and Boc-protected amine groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring purity and consistency. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4Z,8S)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The double bond in the cyclooctene ring can be reduced to form a cyclooctane derivative.

    Substitution: The Boc-protected amine group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and deprotecting agents like trifluoroacetic acid. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated cyclooctane compound.

Scientific Research Applications

rac-(1R,4Z,8S)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,4Z,8S)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected to reveal a reactive amine, which can then participate in various biochemical pathways. The cyclooctene ring provides a rigid structure that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctene derivatives: Compounds with similar cyclooctene rings but different functional groups.

    Boc-protected amines: Molecules with the Boc protecting group but different core structures.

Uniqueness

rac-(1R,4Z,8S)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid is unique due to its combination of a cyclooctene ring and Boc-protected amine, which provides specific chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and research applications.

Properties

CAS No.

1335031-51-0

Molecular Formula

C14H23NO4

Molecular Weight

269.3

Purity

95

Origin of Product

United States

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